Product packaging for Dimethyl oxirane-2,2-dicarboxylate(Cat. No.:CAS No. 78465-00-6)

Dimethyl oxirane-2,2-dicarboxylate

Cat. No.: B14443809
CAS No.: 78465-00-6
M. Wt: 160.12 g/mol
InChI Key: PJLQPEUDSPSLDR-UHFFFAOYSA-N
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Description

Dimethyl Oxirane-2,2-dicarboxylate is a high-purity chemical reagent serving as a critical synthetic building block in organic chemistry and pharmaceutical research. This compound features an oxirane (epoxide) ring fused with two ester groups, a structure that offers multiple reactive sites for nucleophilic attack and further functionalization. Its high reactivity makes it a valuable precursor for developing more complex molecules, potentially including active pharmaceutical ingredients (APIs) and specialty chemicals. Researchers utilize this epoxide in ring-opening reactions, polymerization studies, and asymmetric synthesis. The presence of the ester groups allows for straightforward downstream modification, enabling the creation of diverse chemical libraries. As a key intermediate, it facilitates research in new catalytic processes and the exploration of structure-activity relationships. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O5 B14443809 Dimethyl oxirane-2,2-dicarboxylate CAS No. 78465-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78465-00-6

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

dimethyl oxirane-2,2-dicarboxylate

InChI

InChI=1S/C6H8O5/c1-9-4(7)6(3-11-6)5(8)10-2/h3H2,1-2H3

InChI Key

PJLQPEUDSPSLDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CO1)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethyl Oxirane 2,2 Dicarboxylate and Its Analogues

Epoxidation Strategies for Oxirane-2,2-dicarboxylate Core Formation

The most direct route to Dimethyl oxirane-2,2-dicarboxylate involves the epoxidation of Dimethyl 2-methylidenemalonate. This substrate is an electron-deficient alkene due to the presence of two powerful electron-withdrawing ester groups. This electronic property dictates the choice of appropriate oxidizing agents, favoring nucleophilic oxidants over electrophilic ones.

Application of Inorganic Oxidants for Methylidenemalonate Epoxidation (e.g., H₂O₂, Sodium Hypochlorite)

Nucleophilic epoxidation is a key strategy for electron-deficient alkenes. researchgate.net This process, often referred to as a conjugate addition-elimination, involves the attack of a nucleophilic oxidant onto the β-carbon of the α,β-unsaturated system, followed by intramolecular ring closure to form the epoxide.

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide in a basic medium is a classic method for the epoxidation of α,β-unsaturated carbonyl compounds (a Weitz-Scheffer epoxidation). researchgate.netyoutube.com For the synthesis of this compound, the reaction proceeds via the hydroperoxide anion (OOH⁻), which acts as the active nucleophilic species. The base (e.g., sodium hydroxide) deprotonates the hydrogen peroxide, and the resulting anion attacks the double bond of the dimethyl methylidenemalonate. Subsequent intramolecular displacement of the hydroxide (B78521) ion by the enolate intermediate yields the desired oxirane. The reaction's efficiency can be influenced by pH, temperature, and solvent. york.ac.uk Catalytic systems, sometimes involving transition metals, can be employed to facilitate the reaction with H₂O₂. nih.gov

Sodium Hypochlorite (NaOCl): Sodium hypochlorite, the active ingredient in household bleach, can also be utilized as an oxidant for this transformation. Often used in conjunction with a phase-transfer catalyst or a chiral manganese (Salen) complex for asymmetric epoxidations, NaOCl provides an inexpensive and powerful oxidizing system. youtube.com The mechanism for epoxidizing electron-deficient olefins is effective under these conditions, providing a viable route to the oxirane core. researchgate.net

Table 1: Comparison of Inorganic Oxidants for Epoxidation of Electron-Deficient Alkenes

Oxidant System Typical Conditions Role of Additive Key Characteristics
H₂O₂ / Base Aqueous or alcoholic solvent, NaOH or KOH Base generates the nucleophilic hydroperoxide anion Classic Weitz-Scheffer conditions, effective for enones and related systems. researchgate.net
NaOCl / Catalyst Biphasic system, pH control (e.g., 11.3) Phase-transfer catalyst or Mn(III) Salen complex enhances reactivity and/or enantioselectivity. youtube.com Inexpensive, powerful oxidant; catalysis allows for asymmetric transformations.

Utilization of Organic Oxidants (e.g., m-CPBA, Oxidoiodanes, TADOOH)

While nucleophilic oxidants are generally preferred, certain organic oxidants, some of which are electrophilic in nature, can be adapted for the epoxidation of electron-deficient alkenes.

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used, electrophilic peroxyacid for the epoxidation of electron-rich and neutral alkenes. chemistrysteps.com Its reaction with electron-deficient alkenes like dimethyl methylidenemalonate is generally slow due to the reduced nucleophilicity of the double bond. researchgate.net However, the reaction can sometimes be driven to completion under more forcing conditions, though it may be less efficient than nucleophilic methods. The mechanism involves a concerted transfer of an oxygen atom through a characteristic "butterfly" transition state. chemistrysteps.comprinceton.edu

Oxidoiodanes (Hypervalent Iodine Reagents): Hypervalent iodine compounds, such as iodosobenzene (B1197198) (PhIO), can serve as oxygen transfer reagents. While their character is generally electrophilic, they can participate in nucleophilic additions in some contexts. organic-chemistry.org In organocatalytic systems, hypervalent iodine reagents have been successfully used for the asymmetric epoxidation of α,β-unsaturated aldehydes and ketones. organic-chemistry.orgresearchgate.net These methods involve the activation of the substrate or the oxidant by a catalyst to facilitate the epoxidation of the electron-poor double bond.

TADOOH: TADOOH is a stable, crystalline, chiral hydroperoxide derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). researchgate.netresearchgate.net It is employed as a chiral oxidant in various reactions, including the highly enantioselective epoxidation of enones under basic catalysis. researchgate.net This reagent would be a prime candidate for the asymmetric synthesis of this compound, providing a route to enantioenriched product.

Carbene-Mediated Syntheses of Oxirane-2,2-dicarboxylates

An alternative approach to the oxirane ring involves the reaction of a carbene or carbenoid species with a carbonyl compound. For this compound, this would entail the reaction of a dicarbomethoxycarbene with formaldehyde.

Reactions Involving Carbenes Generated in situ from Dialkyl Diazomalonates

Dimethyl diazomalonate is a common and effective precursor for generating dicarbomethoxycarbene. organic-chemistry.org This is typically achieved through thermal, photochemical, or transition-metal-catalyzed decomposition, which results in the extrusion of nitrogen gas. The resulting highly reactive carbene can then react with an aldehyde or ketone. The reaction of the carbene with the carbonyl oxygen forms a carbonyl ylide intermediate, which can then undergo a organic-chemistry.org-dipolar cycloaddition to furnish the oxirane ring. While dimethyl diazomalonate is relatively stable for a diazo compound, its potential explosiveness necessitates careful handling, leading chemists to seek safer alternatives.

Employment of Iodonium (B1229267) Ylides in Oxirane Ring Construction

Iodonium ylides have emerged as safer, crystalline, and easy-to-handle alternatives to diazo compounds for carbene transfer reactions. The iodonium ylide of dimethyl malonate, for instance, can be prepared and isolated as a stable solid. Upon catalysis, typically with rhodium or copper complexes, these ylides generate a metallocarbene. This species can then react with a carbonyl compound, such as formaldehyde, in a manner analogous to carbenes derived from diazo compounds, to yield this compound. This method avoids the direct use of potentially hazardous diazo precursors.

Darzens Condensation Approaches to Oxirane-2,2-dicarboxylates

The Darzens condensation (or glycidic ester condensation) is a fundamental reaction in organic chemistry for the synthesis of α,β-epoxy esters. researchgate.netresearchgate.net The reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of a base. researchgate.net

To synthesize this compound via this method, the logical precursors would be dimethyl 2-halomalonate (e.g., dimethyl 2-bromomalonate or 2-chloromalonate) and formaldehyde. The mechanism proceeds as follows:

A base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the dimethyl 2-halomalonate at the α-carbon, forming a resonance-stabilized enolate.

This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

This addition forms a halohydrin alkoxide intermediate.

An intramolecular Sₙ2 reaction occurs, where the alkoxide displaces the adjacent halide, closing the three-membered ring to form the final product, this compound. researchgate.netresearchgate.net

This classical approach provides a convergent and reliable method for constructing the target oxirane from simple building blocks.

Condensation of Carbonyl Compounds with α-Halogenocarboxylic Acid Derivatives

The Darzens condensation is a fundamental reaction in organic synthesis for the formation of α,β-epoxy esters (glycidic esters). organic-chemistry.org It involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an α-halo ester in the presence of a base. organic-chemistry.org The mechanism proceeds through several key steps. Initially, a base abstracts a proton from the α-carbon of the haloester, creating a carbanion. organic-chemistry.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an intermediate halohydrin alkoxide. organic-chemistry.org The final step is an intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent halide, leading to the closure of the three-membered epoxide ring. organic-chemistry.org This reaction is a non-oxidative approach to epoxides that uniquely allows for the formation of a new carbon-carbon bond and the oxirane ring in a single synthetic operation. mdpi.com

The reaction can also be performed with other α-halo carbonyl compounds or similar molecules that possess an acidic proton and can be deprotonated. organic-chemistry.org The stereochemical outcome, particularly the cis/trans ratio of the resulting epoxide, can vary and is influenced by the reaction conditions and the structure of the substrates. organic-chemistry.org

Phase-Transfer Catalysis in Darzens Condensation for 3-Substituted Oxirane-2,2-dicarboxylates

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of the Darzens condensation, especially when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous base and an organic substrate). mdpi.comscirp.orgresearchgate.net PTC facilitates the transfer of the base (or another reactant) from the aqueous phase to the organic phase where the reaction occurs. scirp.orgresearchgate.net This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336) or a crown ether. mdpi.comscirp.org

The use of PTC in the Darzens reaction offers several advantages, including milder reaction conditions, the use of less expensive and safer inorganic bases like potassium carbonate, and improved yields. scirp.orgresearchgate.net It has been shown to be an efficient activation method for this condensation. scirp.orgresearchgate.net Chiral phase-transfer catalysts have also been developed to induce enantioselectivity in the Darzens reaction, allowing for the synthesis of optically active epoxides. organic-chemistry.org These chiral catalysts can selectively recognize one of the intermediate diastereomeric aldolates, leading to a high degree of stereocontrol. organic-chemistry.org

KOH-Promoted Condensation of Aldehydes with Diethyl Bromomalonate

A specific application of the Darzens condensation involves the reaction of aldehydes with diethyl bromomalonate, promoted by a base such as potassium hydroxide (KOH), to yield 3-substituted oxirane-2,2-dicarboxylates. While strong bases are common, the reaction can also be favored by weaker bases like potassium carbonate (K₂CO₃) under phase-transfer conditions. scirp.orgresearchgate.net The reaction of p-chlorobenzaldehyde with 2-cyanoacetamide, followed by in situ oxidation with an H₂O₂-KOH system, has been shown to produce 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, a related derivative. researchgate.netresearchgate.net This highlights the utility of KOH in facilitating the crucial cyclization step.

The general reaction scheme involves the deprotonation of diethyl bromomalonate by the base, followed by nucleophilic addition to the aldehyde and subsequent ring closure to form the desired diethyl oxirane-2,2-dicarboxylate derivative.

Table 1: Examples of Darzens Condensation Products This table illustrates the expected products from the condensation of various aldehydes with diethyl bromomalonate.

AldehydeBase/Catalyst SystemProduct
BenzaldehydeKOH / PTCDiethyl 3-phenyloxirane-2,2-dicarboxylate
4-ChlorobenzaldehydeKOH / H₂O₂3-(4-chlorophenyl)oxirane-2,2-dicarboxamide*
IsovaleraldehydeImmobilized GelatineDiethyl 3-isobutyl-oxirane-2,2-dicarboxylate**
FormaldehydeEthylamineDiethyl oxirane-2,2-dicarboxylate

* Product is a dicarboxamide, synthesized via a related route. researchgate.netresearchgate.net ** Product derived from Knoevenagel condensation followed by epoxidation, illustrating a related synthesis. amazonaws.com

Exploration of Novel Synthetic Pathways for Substituted Dimethyl oxirane-2,2-dicarboxylates

Beyond traditional methods, research has focused on developing novel synthetic routes to oxiranes, often employing unique reagents or activation strategies to access complex and highly functionalized derivatives.

Tetrakis(dimethylamino)ethylene (B1198057) (TDAE) Strategy for Epoxide Formation in Complex Derivatives

Tetrakis(dimethylamino)ethylene (TDAE) is a powerful, neutral organic electron donor that has been utilized as a mild reducing agent in various organic transformations. organic-chemistry.orgnih.gov One of its notable applications is in the synthesis of epoxides from aldehydes. sigmaaldrich.com This strategy involves reacting an aldehyde with a suitable dihalo-compound in the presence of TDAE. sigmaaldrich.com For instance, epoxides have been obtained from aldehydes and 2-(dibromomethyl)quinoxaline (B12806211) using TDAE as the reductant. sigmaaldrich.com

The mechanism relies on the ability of TDAE to act as a two-electron reductant, comparable in strength to zinc metal. sigmaaldrich.com This reductive power facilitates the formation of the epoxide ring. The methodology is attractive because TDAE is a commercially available reagent, and its oxidized byproducts are often water-soluble, simplifying the purification process. nih.gov This approach has been used to generate aryl radicals from arenediazonium salts for cyclization reactions, showcasing its versatility as a reagent for initiating radical processes under mild conditions. nih.gov

Table 2: TDAE-Mediated Reactions This table summarizes applications of TDAE in organic synthesis relevant to the formation of cyclic structures.

ReactantsReagentProduct TypeReference
Aldehydes, 2-(dibromomethyl)quinoxalineTDAEEpoxides sigmaaldrich.com
Arenediazonium saltsTDAEIndolines, Indoles nih.gov
α-bromoketones or estersTDAE1,4-diketones or diesters sigmaaldrich.com
Aldehydes, CF₃ITDAETrifluoromethylated alcohols organic-chemistry.org

Photocatalytic Oxygenation Reactions Leading to Oxirane Structures

Photocatalytic oxygenation has emerged as a sustainable and atom-economical method for synthesizing oxiranes. mdpi.com This approach utilizes visible light, a photocatalyst, and typically molecular oxygen or water as the terminal oxidant. mdpi.comnih.gov The process avoids harsh traditional oxidizing agents, offering high selectivity under mild conditions. mdpi.com

Various photocatalysts, including metalloporphyrins (e.g., manganese(III) porphyrins), organic dyes (e.g., Eosin Y, Rose Bengal), and semiconductor materials, can be employed. mdpi.comnih.govmdpi.com In many systems involving metalloporphyrins, the reaction proceeds through the light-induced formation of a high-valent metal-oxo species, which then transfers an oxygen atom to an alkene substrate to form the epoxide. nih.govmdpi.com These reactions can be highly efficient, with some systems reporting near-quantitative quantum efficiency using water as the oxygen source. nih.gov The use of microflow reactors can significantly enhance reaction rates compared to batch reactors due to improved mass transfer and light penetration. mdpi.com

Table 3: Photocatalytic Oxygenation for Epoxide Synthesis This table shows examples of substrates converted to epoxides via photocatalytic oxygenation.

SubstratePhotocatalyst SystemOxygen SourceProductReference
Sodium p-styrene sulfonate[Ru(II)(bpy)₃]²⁺ / Mn(III) porphyrinWaterCorresponding epoxide nih.gov
StilbenesCobalt-based MOFAir/O₂Stilbene oxide mdpi.com
Cyclooctene{CoIII CoII W₁₁}-APTES-TiO₂Watercis-Cyclooctene epoxide acs.org
HeterostilbenesMn(III) porphyrinsAirEpoxides mdpi.com

Stereoselective and Stereospecific Synthesis of this compound Isomers and Analogues

Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. The development of stereoselective and stereospecific methods provides access to specific isomers of this compound and its analogues. Specific isomers such as (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate and (2S,3S) Dimethyl oxirane-2-3-dicarboxylate are commercially available, indicating that methods for their selective synthesis exist. sigmaaldrich.com

One powerful strategy for achieving stereocontrol in the Darzens reaction is the use of chiral phase-transfer catalysts. organic-chemistry.org These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer or diastereomer over the other. An equilibrium between the syn- and anti-aldolate intermediates via a retro-aldol process allows the chiral catalyst to selectively bind to and stabilize the transition state leading to one specific stereoisomeric product. organic-chemistry.org

Another approach involves the stereospecific conversion of related heterocycles. For example, a highly stereoselective synthesis of cis-thiiranes (sulfur analogues of oxiranes) has been developed. nih.gov These cis-thiiranes are formed through a stereospecific 4π-electrocyclization of trans-thiocarbonyl ylides. nih.gov Since methods exist for the conversion of thiiranes to oxiranes, this provides an indirect but highly stereocontrolled route to cis-epoxides. nih.gov

Table 4: Approaches to Stereoselective Oxirane Synthesis This table summarizes methods that provide control over the stereochemistry of the final epoxide product.

MethodKey FeatureStereochemical OutcomeReference
Asymmetric Darzens ReactionChiral Phase-Transfer CatalystHigh diastereoselectivity and enantioselectivity organic-chemistry.org
Stereospecific Sulfurization/ ElectrocyclizationConversion of E,E-aldazine N-oxides to cis-thiiranesExclusively cis-diarylthiiranes, potential precursors to cis-epoxides nih.gov
Asymmetric Darzens ReactionChiral Boron-Lewis Acid CatalystEnantioselective synthesis of trisubstituted α,β-epoxy esters mdpi.com
Asymmetric Carbonylative CouplingSynergistic Photoredox and Nickel Catalysisα-Chiral amides (related structures) acs.org

Comprehensive Analysis of Reaction Chemistry of Dimethyl Oxirane 2,2 Dicarboxylate

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain (approximately 13 kcal/mol) of the oxirane ring in Dimethyl oxirane-2,2-dicarboxylate makes it susceptible to nucleophilic attack, leading to ring-opening. masterorganicchemistry.com This reactivity is further enhanced by the presence of the two electron-withdrawing dimethyl dicarboxylate groups at the C2 position. These groups polarize the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles.

Acid-Catalyzed Ring Opening Processes

In the presence of an acid catalyst, the epoxide oxygen is protonated, forming a good leaving group and activating the ring for nucleophilic attack. libretexts.org The reaction can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org

Brønsted acids, such as triflic acid (TfOH), are effective catalysts for the ring-opening of epoxides. rsc.orgnih.govrsc.org The protonation of the epoxide oxygen by the Brønsted acid enhances the electrophilicity of the ring carbons. researchgate.net Subsequent nucleophilic attack leads to the formation of the ring-opened product. For instance, the reaction of an epoxide with an alcohol in the presence of a Brønsted acid will yield a β-alkoxy alcohol. The regioselectivity of this reaction is influenced by the substitution pattern of the epoxide.

Lewis acids can also catalyze the ring-opening of epoxides by coordinating to the epoxide oxygen, which polarizes the C-O bonds and activates the ring for nucleophilic attack. researchgate.netepa.govnih.govnih.gov The strength of the Lewis acid can influence the reaction rate and selectivity. nih.gov Computational studies have shown that the reaction barrier for Lewis acid-catalyzed epoxide ring-opening decreases with increasing acidity of the Lewis acid. nih.gov For example, the use of a Lewis acid like boron trifluoride etherate can facilitate the ring-opening of epoxides by nucleophiles such as thiols. epa.gov

Base-Catalyzed Ring Opening Processes

Under basic conditions, the ring-opening of epoxides occurs via an SN2 mechanism. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a C-O bond and the formation of an alkoxide intermediate. libretexts.org This intermediate is then protonated in a subsequent workup step to yield the final product. masterorganicchemistry.com The regioselectivity of base-catalyzed ring-opening is primarily governed by steric factors, with the nucleophile preferentially attacking the less sterically hindered carbon atom. libretexts.orgyoutube.com

Regioselectivity and Stereochemical Control in Oxirane Ring Opening

The regioselectivity of the ring-opening of this compound is a critical aspect of its chemistry. In acid-catalyzed reactions, the site of nucleophilic attack depends on the stability of the resulting carbocation-like transition state. libretexts.org Attack generally occurs at the more substituted carbon, which can better stabilize the developing positive charge. libretexts.org Conversely, in base-catalyzed reactions, the nucleophile attacks the less sterically hindered carbon atom in a classic SN2 fashion. libretexts.org

The stereochemistry of the ring-opening reaction is also well-defined. Both acid- and base-catalyzed ring-openings typically proceed with inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the SN2 mechanism.

Catalyst Type Regioselectivity Stereochemistry
Acid-Catalyzed Attack at the more substituted carbonInversion of configuration
Base-Catalyzed Attack at the less substituted carbonInversion of configuration

Ring Opening with Specific Nucleophiles (e.g., Azides)

The ring-opening of epoxides with the azide (B81097) ion (N₃⁻) is a synthetically useful transformation that provides access to β-azido alcohols, which are precursors to amino alcohols and aziridines. clockss.org The reaction is typically carried out under basic or neutral conditions and proceeds via an SN2 mechanism, with the azide nucleophile attacking the less substituted carbon of the epoxide ring. clockss.org This reaction is stereospecific, resulting in an inversion of configuration at the site of attack.

Cycloaddition Reactions Involving Dimethyl oxirane-2,2-dicarboxylates

The strained three-membered ring and the electronic properties conferred by the gem-dicarboxylate groups make this class of oxiranes valuable partners in cycloaddition reactions. These reactions provide pathways to more complex heterocyclic structures.

This compound and its derivatives can act as three-atom components in formal [3+2] cycloaddition reactions. In the presence of a Lewis acid catalyst, the oxirane ring can be activated to react with various dipolarophiles. This process involves the formal opening of the oxirane and subsequent trapping by a 2-atom partner to form a five-membered ring.

A notable example involves the reaction of arylvinyl oxirane 2,2-diesters with cyclic N-sulfonyl imines, which proceeds as a formal [3+2] cycloaddition to yield tricyclic oxazolidine (B1195125) derivatives. researchgate.net This reaction demonstrates the capability of the oxirane-2,2-diester scaffold to participate in these synthetically valuable transformations. Similarly, a general method for the [3+2] cycloaddition of donor-acceptor oxiranes with nitriles, catalyzed by trifluoromethanesulfonic acid (TfOH), has been developed, providing an efficient route to 3-oxazolines. researchgate.net

The formal [3+2] cycloaddition is a powerful strategy for the synthesis of five-membered heterocyclic systems.

Synthesis of 3-Oxazolines: A chemoselective [3+2] cycloaddition between donor-acceptor oxiranes and nitriles can be catalyzed by TfOH. researchgate.net This reaction is an efficient method for preparing 3-oxazolines, which are valuable heterocyclic motifs. researchgate.netwikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the activation of the oxirane by the strong acid, followed by nucleophilic attack by the nitrile and subsequent cyclization.

Synthesis of Oxazolidines: In a related transformation, arylvinyl oxirane 2,2-diesters react with cyclic N-sulfonyl imines to afford tricyclic oxazolidine derivatives. researchgate.net Oxazolidines are the saturated analogs of oxazolines. The reaction's outcome and selectivity are highly dependent on the catalyst employed, allowing for controlled synthesis of different diastereomers. researchgate.net

Table 1: Catalyst-Controlled Formal [3+2] Cycloaddition of Arylvinyl Oxirane 2,2-Diesters

Catalyst Reactant 2 Product Class Diastereoselectivity Yield Reference
Palladium(0) Cyclic N-sulfonyl imine Tricyclic Oxazolidine Diastereomer A Moderate to Excellent researchgate.net
Scandium(III) Triflate Cyclic N-sulfonyl imine Tricyclic Oxazolidine Diastereomer B Moderate to Excellent researchgate.net

Chemoselectivity, particularly diastereoselectivity, is a critical aspect of the cycloaddition reactions of oxirane-2,2-diesters. The choice of catalyst can provide a switch between different reaction pathways or product stereoisomers.

In the formal [3+2] cycloaddition of arylvinyl oxirane 2,2-diesters with cyclic N-sulfonyl imines, the diastereoselectivity is controllable. researchgate.net The use of a palladium(0) catalyst leads to one diastereomer of the tricyclic oxazolidine product, while switching to a scandium(III) triflate catalyst selectively produces the other diastereomer. researchgate.net This catalyst-dependent control allows for the selective synthesis of specific isomers under mild conditions, highlighting the tunability of these cycloaddition pathways. researchgate.net This control is likely achieved because different metal catalysts (a soft Pd(0) complex versus a hard Lewis acid like Sc(III)) interact with the substrate differently, leading to distinct transition states and, therefore, different stereochemical outcomes. researchgate.netwikipedia.org

While the [3+2] cycloadditions described above lead to stable five-membered rings, the participation of this compound in cycloadditions that form other strained ring systems is less documented. However, the field of strain-driven, radical formal cycloadditions offers potential pathways. nih.govnih.gov In these processes, the homolytic opening of a strained ring, such as an epoxide, generates a radical intermediate that can engage in cycloaddition reactions. nih.gov

For epoxides, a reductive opening can generate a carbon-centered radical that is primed for a cycloaddition cascade. nih.gov Although specific examples involving this compound are not prominent in the literature, its inherent ring strain makes it a plausible candidate for such transformations under radical or photoredox catalysis conditions. nih.gov These reactions could potentially lead to the formation of other complex, sp³-rich ring systems that are otherwise difficult to access. nih.govnih.gov

Formal [3+2] Cycloaddition with Dipolarophiles (e.g., Nitriles)

Transformations Involving the Dicarboxylate Ester Functionality

The two methyl ester groups of this compound are susceptible to the standard transformations characteristic of carboxylic acid esters. These reactions allow for further diversification of the molecule's structure, either before or after reactions involving the oxirane ring. Evidence for this comes from synthetic studies where ester groups on related cycloadducts were successfully removed. researchgate.net

Potential transformations include:

Hydrolysis: Acid- or base-catalyzed hydrolysis of the diester would yield the corresponding oxirane-2,2-dicarboxylic acid.

Saponification: Treatment with a stoichiometric amount of a strong base, like sodium hydroxide (B78521), would produce the disodium (B8443419) carboxylate salt.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst would result in the exchange of the methyl groups for other alkyl groups.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both ester groups to yield the corresponding 2,2-bis(hydroxymethyl)oxirane.

Amidation: Reaction with amines can convert the esters into amides, although this often requires harsh conditions or activation.

Grignard Reaction: Addition of excess Grignard reagents (R-MgBr) or other organometallics would attack the ester carbonyls to form tertiary alcohols after workup.

Table 2: Potential Transformations of the Dicarboxylate Functionality

Reaction Type Reagent(s) Product Functional Group
Hydrolysis H₃O⁺ or OH⁻ (catalytic) Dicarboxylic Acid
Reduction LiAlH₄ then H₂O Diol
Transesterification R'OH, H⁺ or R'O⁻ New Diester
Grignard Reaction R'MgBr (excess) then H₃O⁺ Ditertiary Alcohol

Derivatization Reactions at the Oxirane Ring Carbon Substituents (e.g., C3)

The C3 carbon of this compound bears two hydrogen atoms. Direct derivatization at this position would require the activation of these C-H bonds. The reactivity of these protons is influenced by the adjacent electron-withdrawing gem-dicarboxylate group at C2 and the ring oxygen.

While specific, experimentally verified examples of C3-derivatization for this exact molecule are not widely reported in the literature, some reactivity can be predicted based on general chemical principles. The electron-withdrawing nature of the diester moiety at the C2 position is expected to increase the acidity of the C-H bonds at the C3 position, making them potentially susceptible to deprotonation by a very strong, sterically hindered base. If successful, the resulting C3-anion could, in theory, be trapped by an electrophile, leading to a C3-substituted oxirane. However, such a reaction would face significant challenges, including the potential for base-induced ring-opening as a competing and likely favored pathway. The development of selective C-H functionalization reactions at this position remains an area for further investigation.

Mechanistic Investigations of Dimethyl Oxirane 2,2 Dicarboxylate Transformations

Elucidating Reaction Pathways for Oxirane Ring Formation

The synthesis of the oxirane ring in dimethyl oxirane-2,2-dicarboxylate can be approached through several distinct mechanistic routes. These pathways are governed by the choice of precursors and reaction conditions.

Mechanistic Aspects of Carbene Addition to Olefins

The addition of a carbene to an olefin is a primary method for the formation of three-membered rings. arizona.edu In the context of synthesizing a gem-dicarboxylate substituted ring, the logical olefin precursor would be an electron-deficient alkene such as dimethyl methylidenemalonate. However, the reaction of a carbene with an alkene typically results in the formation of a cyclopropane (B1198618), not an oxirane. arizona.eduresearchgate.net The process is a concerted cycloaddition where the carbene adds across the double bond. rsc.org

Recent studies have explored using active methylene (B1212753) compounds, like dimethyl malonate, as carbene precursors for cyclopropanation reactions under photochemical conditions with a cobalt catalyst. nih.govsemanticscholar.orgresearchgate.net The proposed mechanism involves the deprotonation of dimethyl malonate, coordination to the cobalt complex, and subsequent light-induced formation of a cobalt(III) carbene radical. nih.govsemanticscholar.org This reactive intermediate then transfers the carbene moiety to an alkene, such as styrene, to yield the corresponding cyclopropane. nih.govresearchgate.net While this demonstrates a method for generating the required dicarboxylate-substituted carbene, its reaction with an alkene directly yields a cyclopropane derivative rather than the target oxirane.

Detailed Mechanisms of Darzens Condensation Reactions

The Darzens condensation (or glycidic ester condensation) provides a direct and classical route to α,β-epoxy esters. Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-haloester in the presence of a base.

To form a substituted this compound, the reaction would employ a ketone or aldehyde and a dimethyl halomalonate, such as dimethyl bromomalonate. The mechanism proceeds through several distinct steps:

Enolate Formation: A base, such as sodium ethoxide, deprotonates the α-carbon of the dimethyl halomalonate. The resulting carbanion is stabilized by the two adjacent ester groups, making it a resonance-stabilized enolate.

Nucleophilic Attack: This nucleophilic enolate attacks the electrophilic carbonyl carbon of the ketone or aldehyde, forming a new carbon-carbon bond and creating a halohydrin alkoxide intermediate. This step is analogous to a base-catalyzed aldol (B89426) reaction.

Ring Closure: The negatively charged oxygen of the alkoxide intermediate then performs an intramolecular SN2 attack on the carbon bearing the halogen. This displaces the halide ion and closes the three-membered epoxide ring.

StepDescriptionKey Intermediates
1Deprotonation of α-haloesterResonance-stabilized enolate
2Nucleophilic attack on carbonylHalohydrin alkoxide
3Intramolecular SN2 reactionα,β-Epoxy ester (Glycidic ester)

Interactive Data Table: Key Steps in Darzens Condensation

Stereochemical and Electronic Factors in Epoxidation Mechanisms

The direct epoxidation of an alkene precursor, specifically a 1,1-disubstituted alkene like dimethyl methylidenemalonate, is another major pathway to this compound. The stereochemical and electronic properties of the alkene and the oxidizing agent are critical to the reaction's success and mechanism.

Electronic Factors: The two ester groups on the alkene strongly withdraw electron density, making it an "electron-poor" or "electron-deficient" olefin. semanticscholar.org This has a profound effect on the choice of epoxidizing agent.

Electrophilic Epoxidizing Agents: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMD) are electrophilic. They react most readily with electron-rich alkenes. Their reaction with electron-deficient alkenes is possible but often significantly slower.

Nucleophilic Epoxidizing Agents: For electron-deficient alkenes, a nucleophilic epoxidation is typically more effective. This is often achieved using a hydroperoxide, such as hydrogen peroxide or tert-butyl hydroperoxide, in the presence of a base. The base deprotonates the hydroperoxide to form a highly nucleophilic hydroperoxide anion, which then attacks the electron-poor double bond in a Michael-type conjugate addition. An intramolecular cyclization then expels a hydroxide (B78521) ion to form the epoxide.

Stereochemical Factors: Epoxidation reactions with peroxyacids are stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. For example, a cis-alkene will yield a cis-epoxide, while a trans-alkene yields a trans-epoxide. While the precursor to the title compound (dimethyl methylidenemalonate) is achiral and has no cis/trans isomers, the stereospecificity of epoxidation is a crucial factor in the synthesis of more complex, substituted oxiranes. In asymmetric synthesis, chiral catalysts, such as polyamino acids or phase-transfer catalysts, can be used to achieve enantioselective epoxidation of electron-deficient systems like unsaturated ketones.

Mechanisms of Epoxide Formation via Electron-Transfer Reactions

Epoxide formation can also be initiated by single-electron transfer (SET) processes, particularly for electron-deficient alkenes. While a specific mechanism involving tetrakis(dimethylamino)ethylene (B1198057) (TDAE) for this transformation is not widely documented, the general principles of SET-initiated epoxidation can be described.

A plausible mechanism involves the transfer of an electron from a potent donor to the electron-deficient alkene. The resulting radical anion of the alkene could then react with ground-state molecular oxygen (a diradical) to form a peroxide radical anion. This intermediate could subsequently cyclize and eliminate a radical to form the epoxide.

Alternatively, photo-induced electron transfer offers a pathway. Recent research has shown that electron-deficient alkenes can be epoxidized via a photo-oxygenation/epoxidation sequence starting from phenols. semanticscholar.org In this process, a photosensitizer (like Rose Bengal) under green light irradiation promotes the formation of singlet oxygen, which mediates the oxidation of a phenol (B47542) to a hydroperoxide intermediate. semanticscholar.org This intermediate then facilitates an intramolecular oxygen transfer to the electron-deficient alkene, yielding the epoxide. semanticscholar.org

Mechanisms of Oxirane Ring-Opening Reactions

The reactivity of this compound is dominated by ring-opening reactions, driven by the inherent strain of the three-membered ring.

Insights into C-C Bond Cleavage Pathways in Donor-Acceptor Oxiranes

This compound is a quintessential example of a donor-acceptor (D-A) substituted oxirane. The oxygen atom acts as an electron donor, while the two geminal carboxylate groups are powerful electron acceptors. This electronic arrangement significantly weakens the C-C bond of the oxirane ring.

The cleavage of this C-C bond, often facilitated by a Lewis acid catalyst, leads to the formation of a highly reactive carbonyl ylide intermediate. A carbonyl ylide is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles.

The mechanism for Lewis acid-catalyzed C-C bond cleavage is as follows:

Lewis Acid Coordination: The Lewis acid (e.g., TaCl₅, Cu(OTf)₂) coordinates to the oxygen atom of the oxirane ring. This coordination enhances the electron-donating character of the oxygen and further polarizes the molecule.

C-C Bond Cleavage: The activated complex undergoes heterolytic cleavage of the weakened C-C bond. This process is electronically favored as the positive charge is stabilized by the oxygen donor, and the negative charge is stabilized by the two carboxylate acceptors.

Carbonyl Ylide Formation: The C-C bond scission results in the formation of a transient carbonyl ylide. This intermediate can exist in different conformations and is highly valuable in synthesis, as it can be trapped by alkenes or alkynes to construct complex five-membered heterocyclic rings.

Understanding C-O Bond Cleavage Pathways and Regioselectivity

The cleavage of the carbon-oxygen (C-O) bond in the epoxide ring is the pivotal step in the transformations of this compound. The regioselectivity of this cleavage, meaning the preference for which of the two C-O bonds breaks, is profoundly influenced by the electronic nature of the substituents on the oxirane ring. In the case of this compound, the two ester groups at the C2 position exert a strong electron-withdrawing effect. This effect is anticipated to significantly polarize the C2-O bond, making the C2 carbon more electrophilic and the C2-O bond weaker and longer compared to the C3-O bond.

Under nucleophilic attack, particularly with soft nucleophiles, the reaction is expected to proceed via an SN2-type mechanism. The nucleophile will preferentially attack the less sterically hindered and more electrophilic carbon atom. For this compound, the C3 carbon is sterically less encumbered than the C2 carbon, which is substituted with two bulky methoxycarbonyl groups. However, the strong electron-withdrawing nature of the geminal diester functionality at C2 makes this carbon atom highly electron-deficient. This electronic effect often dominates over steric hindrance, leading to a preferential attack at the C2 position.

Experimental and theoretical studies on epoxides bearing electron-withdrawing substituents support the notion that these groups can lead to an elongation of the adjacent C-C bond of the epoxide ring and a significant loss of electron density. nih.gov This suggests that the C2-C3 bond in this compound might also be activated towards cleavage under certain conditions, although C-O bond cleavage remains the more common pathway for epoxides.

The regioselectivity can be further influenced by the reaction conditions, such as the nature of the nucleophile and the presence of a catalyst. Hard nucleophiles may favor attack at the less substituted C3 position due to greater electrostatic interactions, while softer nucleophiles might prefer the more electrophilic C2 position due to better orbital overlap in the transition state.

Identification and Trapping of Reactive Intermediates (e.g., 1,3-dipoles) in Ring Opening

The ring-opening of epoxides can proceed through various intermediates, including zwitterions and, notably, 1,3-dipoles known as carbonyl ylides. The formation of a carbonyl ylide from an epoxide involves the cleavage of the C-C bond of the oxirane ring, a process that can be induced thermally or photochemically. However, for this compound, the more likely pathway to a 1,3-dipolar intermediate would involve the heterolytic cleavage of a C-O bond, followed by rearrangement.

A carbonyl ylide is a 1,3-dipole with the general structure of a carbonyl group adjacent to a carbanion and an oxonium ion. These are highly reactive intermediates that can be trapped in situ through [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings. libretexts.orgresearchgate.net The generation of carbonyl ylides from epoxides, often facilitated by transition metal catalysts or light, has become a powerful tool in synthetic organic chemistry for the construction of complex polycyclic systems. mdpi.comysu.eduresearchgate.net

For this compound, the formation of a carbonyl ylide would likely involve the cleavage of the C2-O bond, driven by the electron-withdrawing ester groups. This would generate a zwitterionic intermediate which could then isomerize to the carbonyl ylide. The presence of the two ester groups would stabilize the negative charge on the adjacent carbon atom in the resulting ylide.

Trapping this putative carbonyl ylide intermediate derived from this compound would provide strong evidence for its formation. This could be achieved by carrying out the ring-opening reaction in the presence of a potent dipolarophile. The expected product would be a dihydrofuran derivative resulting from the [3+2] cycloaddition of the carbonyl ylide to the trapping agent. The high reactivity and broad scope of such cycloadditions have been demonstrated for various carbonyl ylides generated from other epoxides. wikipedia.orgrsc.org

Mechanistic Role of Catalysis in this compound Reactions

Catalysis plays a crucial role in modulating the reactivity and selectivity of epoxide transformations. Both Lewis acids and Brønsted acids can be employed to activate the epoxide ring of this compound towards nucleophilic attack.

Lewis Acid Catalysis: A Lewis acid catalyst functions by coordinating to the oxygen atom of the epoxide ring. khanacademy.org This coordination enhances the polarization of the C-O bonds, making the carbon atoms more electrophilic and the oxygen a better leaving group. khanacademy.org In the case of this compound, Lewis acid catalysis would further increase the electrophilicity of the C2 and C3 carbons, facilitating nucleophilic attack even with weak nucleophiles. The coordination of the Lewis acid to the epoxide oxygen can also influence the regioselectivity of the ring-opening. Depending on the size and nature of the Lewis acid and the nucleophile, the attack may be directed to either the C2 or C3 position. For instance, a bulky Lewis acid might sterically hinder the approach to the C3 position, favoring attack at the more electronically activated C2 position.

Brønsted Acid Catalysis: Brønsted acids catalyze epoxide ring-opening by protonating the epoxide oxygen. mdpi.com This protonation transforms the poor hydroxyl leaving group into a much better leaving group, water. The resulting protonated epoxide is highly activated towards nucleophilic attack. The mechanism of acid-catalyzed ring-opening is often described as a hybrid between SN1 and SN2 pathways. mdpi.com There is a significant build-up of positive charge on the carbon atom in the transition state, favoring attack at the carbon that can better stabilize this charge. For this compound, the C2 carbon, despite being highly substituted, is destabilized by the electron-withdrawing ester groups. Therefore, under acidic conditions, nucleophilic attack is more likely to occur at the C3 position, following a more SN2-like pathway.

The choice of catalyst can therefore be a powerful tool to control the outcome of reactions involving this compound, enabling selective access to different regioisomeric products.

Kinetic Studies and Reaction Rate Determinations

The rate of epoxide ring-opening reactions is typically dependent on the concentrations of the epoxide, the nucleophile, and the catalyst. For a bimolecular nucleophilic substitution (SN2) reaction, the rate law is expected to be first order in both the epoxide and the nucleophile.

Rate = k[Epoxide][Nucleophile]

In catalyzed reactions, the concentration of the catalyst also appears in the rate law. For instance, in an acid-catalyzed reaction, the rate may be proportional to the concentration of the protonated epoxide, which in turn depends on the concentration of the acid catalyst. Kinetic studies on the aminolysis of other epoxides have shown a linear increase in the reaction rate with increasing epoxide concentration. ysu.edu

The reaction rate is also highly sensitive to the structure of the epoxide. A study on the ring-opening of various epoxides with halide ions demonstrated that alkyl substitution on the epoxide ring stabilizes it towards ring-opening. wikipedia.org The presence of the electron-withdrawing dicarboxylate groups in this compound is expected to have a significant, albeit complex, effect on the reaction rate. While the electronic activation at C2 would suggest an increased rate, the steric bulk might counteract this effect.

To provide a more concrete understanding, a hypothetical kinetic study on the reaction of this compound with a nucleophile could be designed. By systematically varying the concentrations of the reactants and catalyst and monitoring the reaction progress over time (e.g., by NMR spectroscopy or chromatography), the rate law and the rate constant (k) could be determined. Furthermore, conducting the reaction at different temperatures would allow for the determination of the Arrhenius parameters, namely the activation energy (Ea) and the pre-exponential factor (A), which would provide deeper insights into the energy profile of the reaction.

The table below presents hypothetical data from such a kinetic experiment to illustrate the type of information that would be obtained.

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10-4
20.20.12.0 x 10-4
30.10.22.0 x 10-4

From this hypothetical data, one could infer that the reaction is first order with respect to both the epoxide and the nucleophile, consistent with an SN2 mechanism.

Research on Derivatives and Analogues of Dimethyl Oxirane 2,2 Dicarboxylate

Synthesis and Reactivity Profiles of 3-Substituted Dimethyl oxirane-2,2-dicarboxylates (e.g., 3-Aryl, 3-Alkyl Variants)

The introduction of substituents at the C3 position of the oxirane ring, particularly aryl and alkyl groups, significantly alters the electronic and steric nature of the molecule.

The synthesis of 3-aryl substituted oxirane derivatives has been achieved through methods like the Radziszewski oxidation. For instance, 3-aryl-2-cyanoacrylamides can be oxidized using a hydrogen peroxide-sodium hydroxide (B78521) (H₂O₂–NaOH) or hydrogen peroxide-sodium carbonate (H₂O₂–Na₂CO₃) system to yield 3-aryloxirane-2,2-dicarboxamides in good yields. sciforum.net A "one-pot" synthesis for compounds like 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide involves the reaction of p-chlorobenzaldehyde with 2-cyanoacetamide, followed by in situ oxidation of the resulting adduct. researchgate.net The structure of the resulting 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide has been confirmed by X-ray diffraction and spectroscopic analysis. researchgate.net

The reactivity of these 3-substituted derivatives is a key area of interest. Protic acid-catalyzed rearrangements of 3-aryloxirane-2-carboxamides have been studied, revealing that the aryl and amide groups have strong synergistic effects that control the oxirane-opening and subsequent rearrangement pathways. researchgate.net This contrasts with the classical Meinwald rearrangement. researchgate.net The aminolysis of 3-aryloxirane-2,2-dicarboxamides with primary amines proceeds regioselectively, following Krasusky's rule, where the oxirane ring opens to form β-amino-α-hydroxy-carboxamides. sciforum.net

Table 1: Synthesis of 3-Aryl-oxirane-2,2-dicarboxamide Derivatives

Starting MaterialsReaction/MethodProductKey FindingsReference
3-Aryl-2-cyanoacrylamidesRadziszewski Oxidation (H₂O₂–NaOH or H₂O₂–Na₂CO₃)3-Aryloxirane-2,2-dicarboxamidesMild reaction conditions and good yields. sciforum.net sciforum.net
p-Chlorobenzaldehyde, 2-CyanoacetamideOne-pot synthesis with in situ oxidation (H₂O₂-KOH)3-(4-Chlorophenyl)oxirane-2,2-dicarboxamideEfficient and simpler than multi-step methods. researchgate.net researchgate.net

Oxirane-2,2-dicarboxylates with Varied Ester Groups (e.g., Diethyl oxirane-2,2-dicarboxylates)

Replacing the methyl esters of the parent compound with other alkyl groups, such as ethyl esters to form diethyl oxirane-2,2-dicarboxylate, modifies properties like solubility and reactivity. While direct synthetic routes to diethyl oxirane-2,2-dicarboxylate are not extensively detailed in the provided context, related structures have been synthesized. For example, an efficient strategy for synthesizing a variety of oxetane-2,2-dicarboxylates, including those with pendant functional groups, has been developed using rhodium-catalyzed O-H insertion and C-C bond-forming cyclization. researchgate.net Although oxetanes are four-membered rings, this methodology highlights synthetic strategies applicable to strained heterocycles. researchgate.net

Isomeric analogues, such as diethyl oxirane-2,3-dicarboxylate, also feature in the chemical literature, with specific stereoisomers like rel-diethyl (2R,3S)-oxirane-2,3-dicarboxylate being available. bldpharm.com The study of these varied ester analogues contributes to a broader understanding of how the ester functionality impacts the chemical behavior of the oxirane dicarboxylate scaffold.

Structural Modifications of the Dicarboxylate Moiety (e.g., Oxirane-2,2-dicarboxamides)

A significant structural modification involves the conversion of the dicarboxylate esters into other functional groups, such as dicarboxamides. The synthesis of oxirane-2,2-dicarboxamides is well-documented. sciforum.netresearchgate.net A mild Radziszewski oxidation of 3-aryl-2-cyanoacrylamides with a hydrogen peroxide-base system is a prominent method for producing these compounds. sciforum.net This reaction is stereoselective, meaning the configuration of the product is the same as the starting acrylonitrile. sciforum.net The mechanism is believed to proceed through the formation of a peroxycarbiminic acid intermediate, followed by intramolecular oxidation. sciforum.net

The reactivity of these dicarboxamides has also been explored. The aminolysis of oxirane-2,2-dicarboxamides using primary amines results in regioselective ring-opening, consistent with the Krasusky rule, to yield products such as 2-(1-R-amino-ethyl)-3-aryl-2-hydroxymalonamides or tartronamides. sciforum.netresearchgate.net

Table 2: Reactivity of Oxirane-2,2-dicarboxamides

ReactantReagentReaction TypeProduct TypeKey FindingsReference
3-Aryloxirane-2,2-dicarboxamidePrimary Amine (e.g., Benzylamine, Phenylamine)Aminolysis (Ring-Opening)β-Amino-α-hydroxy-carboxamidesThe reaction is regioselective, following the Krasusky rule. sciforum.net sciforum.net
3-Aryloxirane-2,2-dicarboxamideProtic Acid (e.g., H₂SO₄)Acid-Catalyzed Rearrangement3-Arylquinolin-2(1H)-ones or N-(2-carboxyaryl)-oxalamidesProximal aryl and amide groups show strong synergetic effects. researchgate.net researchgate.net

Stereoisomeric and Enantioselective Synthesis of Chiral Oxirane-2,2-dicarboxylate Derivatives

The creation of specific stereoisomers (enantiomers and diastereomers) is a cornerstone of modern synthetic chemistry, particularly for applications in pharmaceuticals and materials science. The synthesis of chiral oxirane derivatives can be achieved through various stereoselective strategies. Dioxirane-based asymmetric oxidation protocols are noted for being mild, inexpensive, and environmentally friendly. bohrium.com These methods can be used for various transformations, including asymmetric epoxidations. bohrium.com

The conversion of other heterocycles can also be a route to chiral oxiranes. For example, the synthesis of thiiranes (the sulfur analogues of oxiranes) can be accomplished from oxiranes, implying that a stereoselective synthesis of a thiirane (B1199164) could potentially be reversed to obtain a chiral oxirane. nih.gov

While specific enantioselective syntheses for dimethyl oxirane-2,2-dicarboxylate are not detailed, the existence and commercial availability of specific chiral isomers of the related dimethyl oxirane-2,3-dicarboxylate, such as the (2R,3S) and (2S,3S) forms, underscore that chiral resolution and asymmetric synthesis are applied to this class of compounds. sigmaaldrich.com The development of iridium-catalyzed asymmetric hydrogenation for producing other chiral heterocycles, like tetrahydroquinoxalines and 1,4-dihydroquinolines, highlights the advanced catalytic systems being developed for creating chiral molecules with high enantioselectivity. rsc.orgnih.gov

Compound List

Advanced Synthetic Applications of Dimethyl Oxirane 2,2 Dicarboxylate As a Key Building Block

Construction of Complex Heterocyclic Systems

The unique structural features of dimethyl oxirane-2,2-dicarboxylate make it a valuable starting material for the synthesis of various heterocyclic compounds. The epoxide ring can be opened by a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds and the construction of five- and six-membered rings.

A notable application of a close analog of this compound has been demonstrated in the synthesis of novel oxiranyl-quinoxaline derivatives. mdpi.com In a study focused on developing new compounds with potential antiproliferative activity, researchers synthesized a series of quinoxaline (B1680401) derivatives bearing an oxirane ring. mdpi.comnih.gov The synthetic strategy involved the reaction of 2-chloro-3-(dibromomethyl)quinoxaline with various carbonyl compounds in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a reducing agent to form the oxirane ring. mdpi.com

While the study primarily utilized diethyl 3-(3-chloroquinoxalin-2-yl)oxirane-2,2-dicarboxylate, the methodology provides a clear precedent for the use of this compound in constructing similar fused heterocyclic systems. mdpi.com The reaction proceeds through the formation of a carbanion intermediate from the dibromomethyl quinoxaline, which then attacks the carbonyl compound. Subsequent intramolecular nucleophilic substitution leads to the formation of the epoxide ring. mdpi.com This approach highlights the utility of dicarboxylate-substituted oxiranes in generating complex, biologically relevant scaffolds.

Table 1: Synthesis of Diethyl 3-(3-chloroquinoxalin-2-yl)oxirane-2,2-dicarboxylate Derivatives mdpi.com

Carbonyl DerivativeProductYield (%)
Diethyl ketomalonateDiethyl 3-(3-chloroquinoxalin-2-yl)oxirane-2,2-dicarboxylate67

This table is based on the synthesis of the diethyl ester analog as described in the cited literature.

Oxazoline (B21484) derivatives are important nitrogen-containing heterocycles with a wide range of applications, including in medicinal chemistry and as chiral ligands in asymmetric catalysis. wikipedia.orgbohrium.comnih.gov A common method for their synthesis is the cyclization of β-hydroxy amides. wikipedia.org In principle, this compound could serve as a starting material for the synthesis of β-hydroxy amides. The ring-opening of the epoxide with an amine would yield a β-amino-α-hydroxy dicarboxylate, which could then be converted to the corresponding β-hydroxy amide. Subsequent cyclization would afford the desired oxazoline derivative. However, a direct and documented synthetic route starting from this compound to produce oxazoline derivatives is not explicitly detailed in the surveyed scientific literature.

Role in Total Synthesis of Natural Products and Bioactive Compounds (as synthetic intermediates)

The structural motifs present in this compound suggest its potential as a valuable intermediate in the total synthesis of various natural products and bioactive compounds. The ability to introduce stereocenters and functional groups through controlled ring-opening reactions makes it an attractive building block for creating complex molecular architectures.

Despite the logical synthetic utility of this compound, a thorough review of the literature did not reveal specific examples of its application as a key intermediate in the total synthesis of furanomycin, cryptoresinol, or indole (B1671886) alkaloids. The syntheses of these natural products often employ other well-established strategies and starting materials. For instance, the synthesis of furanomycin, an antibiotic, has been achieved through various routes, but none that explicitly report the use of this compound. Similarly, the construction of the lignan (B3055560) cryptoresinol and the complex frameworks of indole alkaloids typically proceeds via different synthetic disconnections where this specific oxirane is not a reported precursor. nih.govresearchgate.net

Applications in Polymer Chemistry and Materials Science (utilizing oxirane-functionalized monomers)

Oxirane-functionalized monomers are of significant interest in polymer chemistry for the synthesis of polyesters and other functional polymers through ring-opening polymerization. nih.govnih.govresearchgate.net The presence of the reactive epoxide ring allows for the formation of polymer chains with diverse properties and functionalities.

Theoretically, this compound could be utilized as a monomer in polymerization reactions. For instance, its ring-opening polymerization could lead to polyesters with pendant dicarboxylate groups, which could be further modified to tune the polymer's properties. Additionally, it could potentially be used in copolymerization with other monomers to create materials with specific characteristics. However, the existing literature on oxirane-based polymers primarily focuses on other, less substituted oxiranes. elsevierpure.comresearchgate.netresearchgate.net While the enzymatic ring-opening polymerization of various oxiranes and dicarboxylic anhydrides has been explored, specific studies detailing the polymerization of this compound are not found in the reviewed sources. elsevierpure.com

Theoretical and Computational Chemistry Studies of Dimethyl Oxirane 2,2 Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like dimethyl oxirane-2,2-dicarboxylate. These methods can provide deep insights into the molecule's electronic nature and reactivity.

Electronic Structure Analysis and Bonding Characteristics

A DFT analysis of this compound would be instrumental in understanding its electronic structure. Key areas of investigation would include the electron density distribution, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The presence of the strained three-membered oxirane ring, coupled with the electron-withdrawing nature of the two carboxylate groups geminally substituted at one of the ring carbons, is expected to create a unique electronic environment. This would likely result in a highly polarized molecule with significant effects on its reactivity. The bonding characteristics, such as the carbon-oxygen and carbon-carbon bond lengths and strengths within the oxirane ring, would also be of prime interest, as they are anticipated to deviate from those in unsubstituted or monosubstituted epoxides.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for predicting the reactivity of a molecule and for studying the mechanisms of its reactions. For this compound, this would involve mapping out the potential energy surfaces for various reactions, such as nucleophilic ring-opening. Due to the electronic and steric factors of the gem-dicarboxylate substitution, the regioselectivity of such a ring-opening would be a key question to address. Theoretical calculations could identify the transition state structures and their corresponding activation energies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is dictated by the rotation of the two methoxycarbonyl groups. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's reactivity and physical properties. Stereoelectronic effects, such as the alignment of orbitals which can stabilize or destabilize certain conformations, would also be a key aspect of this analysis. The interaction between the lone pairs of the ester oxygen atoms and the orbitals of the oxirane ring, for instance, could lead to interesting conformational preferences.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations provide a way to understand how molecules of this compound would interact with each other in a condensed phase (liquid or solid). MD simulations could reveal details about the intermolecular forces at play, such as dipole-dipole interactions and van der Waals forces. This would be crucial for predicting bulk properties like boiling point, density, and solubility. Furthermore, simulations in the presence of a solvent could shed light on solvation effects and how they might influence the molecule's conformation and reactivity.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR) to Aid Characterization

Computational methods can be used to predict spectroscopic data, which is an invaluable aid in the characterization of new or unstudied compounds. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

Predicted Spectroscopic Data:

Spectroscopic Technique Predicted Key Features
¹H NMR Signals corresponding to the methylene (B1212753) protons of the oxirane ring and the methyl protons of the ester groups. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent functional groups.
¹³C NMR Resonances for the quaternary and methylene carbons of the oxirane ring, the carbonyl carbons, and the methoxy (B1213986) carbons. The chemical shift of the C2 carbon would be of particular interest due to the gem-dicarboxylate substitution.
IR Spectroscopy Characteristic absorption bands for the C-O-C stretching of the epoxide ring and the C=O and C-O stretching of the ester functional groups. The strain of the three-membered ring is expected to influence the frequency of the ring vibrations.

By comparing these predicted spectra with experimentally obtained data, chemists can confirm the structure of a synthesized compound.

Q & A

Q. What are the common synthetic routes for dimethyl oxirane-2,2-dicarboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via epoxidation of dimethyl acetylenedicarboxylate using peracids (e.g., meta-chloroperbenzoic acid) in aprotic solvents like dichloromethane at 0–25°C . Optimization involves adjusting stoichiometry, reaction time, and temperature to balance yield and selectivity. For example, excess peracid may improve conversion but risk over-oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against standards .

Q. What solvents and catalysts are compatible with this compound in downstream reactions?

Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic ring-opening reactions. Lewis acids like BF₃·Et₂O or transition-metal catalysts (e.g., Pd/C) enhance reactivity in cycloadditions or cross-coupling reactions. Catalytic systems must avoid protic conditions that could hydrolyze the ester groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of [2+2] cycloadditions involving this compound?

The electron-deficient nature of the oxirane ring drives regioselective [2+2] cycloadditions with alkenes or alkynes. Computational studies (e.g., frontier molecular orbital theory) reveal that the LUMO of the oxirane interacts preferentially with the HOMO of electron-rich dienophiles. Experimental validation via kinetic isotope effects or substituent-tuning experiments can resolve competing pathways .

Q. How can contradictions in reported catalytic efficiencies for epoxide ring-opening reactions be resolved?

Discrepancies often arise from differences in catalyst loading, solvent polarity, or nucleophile strength. Systematic screening using design of experiments (DoE) methodologies—such as factorial designs—can isolate critical variables. For example, varying Lewis acid concentrations (e.g., ZnCl₂ vs. FeCl₃) and monitoring kinetics via in-situ IR spectroscopy clarifies optimal conditions .

Q. What computational strategies predict novel reaction pathways for this compound in complex systems?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while machine learning algorithms correlate experimental data with computational descriptors. The ICReDD approach integrates reaction path searches, transition-state analysis, and Bayesian optimization to prioritize high-yield pathways. Feedback loops between simulations and bench experiments accelerate discovery .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-component reactions?

Steric hindrance from the geminal ester groups limits nucleophilic attack to less hindered positions, while electron-withdrawing ester substituents polarize the oxirane ring, enhancing electrophilicity. Competitive inhibition studies (e.g., using bulky nucleophiles) and Hammett plots quantify these effects. X-ray crystallography of intermediates provides structural validation .

Methodological Considerations

  • Data Analysis : Use multivariate regression to deconvolute synergistic effects in catalytic systems .
  • Safety : Handle this compound in fume hoods with nitrile gloves; avoid inhalation due to potential respiratory irritation .
  • Instrumentation : Pair GC-MS with electron ionization (EI) for fragmentation patterns that confirm reaction byproducts .

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